2-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-[4-(propan-2-yl)phenyl]-2,3-dihydropyridazin-3-one
Beschreibung
Eigenschaften
IUPAC Name |
2-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-6-(4-propan-2-ylphenyl)pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN4O2/c1-14(2)15-3-5-16(6-4-15)19-11-12-21(28)27(25-19)13-20-24-22(26-29-20)17-7-9-18(23)10-8-17/h3-12,14H,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMXWBGXQOHPKOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC3=NC(=NO3)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-[4-(propan-2-yl)phenyl]-2,3-dihydropyridazin-3-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Oxadiazole Ring: This step involves the cyclization of a hydrazide with a nitrile oxide, often under acidic or basic conditions.
Formation of the Pyridazinone Ring: This step involves the reaction of a suitable dicarbonyl compound with hydrazine or its derivatives, followed by cyclization.
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized for yield and purity. This often involves:
Optimization of Reaction Conditions: Using catalysts and solvents that enhance the reaction rate and selectivity.
Purification Techniques: Employing crystallization, distillation, or chromatography to achieve high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-[4-(propan-2-yl)phenyl]-2,3-dihydropyridazin-3-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Characteristics
The synthesis of the compound typically involves the condensation of 5-chloromethyl-3-(4-chlorophenyl)-1,2,4-oxadiazole with other chemical entities such as 5-mercapto-2-methyl-1,3,4-thiadiazole . The resulting structure features multiple aromatic rings that contribute to its stability and reactivity. The crystallographic studies indicate that the compound crystallizes in a monoclinic system, with specific angles and coplanarity between the benzene and oxadiazole rings, which are crucial for its biological activity .
Antimicrobial Properties
Research indicates that derivatives of 1,2,4-oxadiazoles , including the target compound, exhibit significant antimicrobial properties. These compounds have been shown to inhibit various bacterial strains such as Staphylococcus aureus , making them potential candidates for developing new antimicrobial agents .
Anti-inflammatory Effects
Some studies have highlighted the anti-inflammatory properties associated with oxadiazole derivatives. These compounds can modulate inflammatory responses, suggesting their utility in treating conditions characterized by excessive inflammation .
Anticancer Activity
Recent investigations into the anticancer potential of similar compounds have demonstrated that they can induce apoptosis in cancer cells. The structural features of the target compound may enhance its interaction with specific cellular targets involved in cancer progression .
Antimicrobial Screening
In a study involving various synthesized oxadiazole derivatives, it was found that certain compounds displayed moderate to high activity against pathogens such as Enterobacter aerogenes and Bacillus cereus . The target compound's structural analogs were included in this screening process to assess their efficacy against these microorganisms .
Anti-inflammatory Research
A collaborative study focused on synthesizing new oxadiazole derivatives reported significant anti-inflammatory effects when tested in vitro. The results indicated that modifications to the oxadiazole ring could enhance anti-inflammatory activity, providing insights into optimizing compounds for therapeutic use .
Wirkmechanismus
The mechanism of action of 2-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-[4-(propan-2-yl)phenyl]-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.
Disrupting Cellular Structures: Affecting the integrity of cell membranes or other cellular components.
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
While direct experimental data for this compound is absent in the provided evidence, comparisons can be inferred based on structural analogs and computational methodologies:
Structural and Functional Analogs
Pyridazinone Derivatives: Pyridazinones are associated with cardiovascular, anti-inflammatory, and anticancer activities. Substitution at the 3-position (e.g., oxadiazole) may enhance binding to enzymes like phosphodiesterase or kinase targets. For example, zardaverine, a pyridazinone derivative, acts as a phosphodiesterase inhibitor .
1,2,4-Oxadiazole-Containing Compounds :
Oxadiazoles are bioisosteres for esters and amides, improving metabolic stability. The 3-(4-chlorophenyl) substitution in this compound resembles fasiplon, an anxiolytic agent with a chlorinated oxadiazole moiety .
Aromatic Substituted Dihydropyridazinones: The 4-isopropylphenyl group may increase hydrophobic interactions in target binding, similar to levosimendan, a calcium sensitizer used in heart failure.
Computational Insights
- Electronic Properties :
DFT studies (e.g., B3LYP functional ) could compare the HOMO-LUMO gaps of this compound with analogs to predict reactivity. For instance, the electron-withdrawing chloro group may lower the LUMO energy, enhancing electrophilic interactions . - Solubility and Pharmacokinetics :
Tools like Multiwfn could analyze electron localization functions (ELF) to assess hydrophilicity, critical for bioavailability.
Hypothetical Data Table
Biologische Aktivität
The compound 2-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-[4-(propan-2-yl)phenyl]-2,3-dihydropyridazin-3-one is a member of the oxadiazole family, which is known for its diverse biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, and presents relevant research findings.
Structural Characteristics
This compound features a complex structure comprising multiple heterocyclic rings, specifically an oxadiazole and a dihydropyridazine moiety. The 1,2,4-oxadiazole ring is particularly significant due to its established pharmacological properties. The presence of the 4-chlorophenyl group and the propan-2-yl substituent enhances its lipophilicity and biological interactions.
Antimicrobial Activity
Research indicates that derivatives of 1,2,4-oxadiazoles exhibit considerable antimicrobial activity. For instance:
- Antibacterial Activity : Compounds with oxadiazole structures have been shown to be more effective against Gram-positive bacteria than Gram-negative strains. The presence of the chlorophenyl group in this compound may contribute to enhanced activity against pathogens such as Staphylococcus aureus .
- Case Study : A study on similar oxadiazole derivatives demonstrated that they inhibited bacterial growth effectively when tested against various strains. The synthesized compounds showed a significant zone of inhibition in disc diffusion assays .
Anticancer Activity
The anticancer potential of this compound has been evaluated in various studies:
- In Vitro Studies : The compound was tested against several cancer cell lines, including MCF-7 (breast cancer), with IC50 values indicating potent cytotoxic effects. For example, related compounds in the same family displayed IC50 values ranging from 0.12 to 2.78 μM against MCF-7 cells .
- Mechanism of Action : Molecular docking studies suggest that the compound interacts with key proteins involved in cancer progression, potentially inducing apoptosis through pathways involving p53 activation and caspase cleavage .
Table 1: Summary of Biological Activities
| Activity Type | Test Organism/Cell Line | IC50 (μM) | Reference |
|---|---|---|---|
| Antibacterial | Staphylococcus aureus | N/A | |
| Anticancer | MCF-7 | 0.12 - 2.78 | |
| Anticancer | HCT116 | 0.47 - 1.4 |
Research Findings
- Synthesis and Characterization : The compound was synthesized through a condensation reaction involving 5-chloromethyl derivatives and characterized using NMR spectroscopy and X-ray crystallography .
- Pharmacological Implications : The oxadiazole core has been linked to various pharmacological effects including anti-inflammatory and antiviral activities. Modifications to the structure can enhance these effects while reducing side effects commonly associated with traditional drugs .
- Future Directions : Further research is warranted to explore the full range of biological activities and mechanisms of action for this compound and its derivatives. There is potential for developing new therapeutic agents targeting specific diseases based on its structural framework.
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be systematically optimized?
Answer: The synthesis of this heterocyclic compound involves multi-step reactions, including cyclization and substitution. A general approach may involve:
- Step 1 : Formation of the 1,2,4-oxadiazole ring via condensation of amidoximes with carboxylic acid derivatives under reflux conditions (e.g., acetic acid, HCl catalysis) .
- Step 2 : Alkylation of the dihydropyridazinone core using a halogenated intermediate (e.g., chloromethyl-oxadiazole) in the presence of a base like K₂CO₃ in DMF .
- Optimization : Use factorial design experiments to vary parameters (temperature, solvent polarity, catalyst concentration) and monitor yields via HPLC. Purity can be ensured through column chromatography (silica gel, petroleum ether/ethyl acetate eluent) .
Q. Which spectroscopic techniques are most effective for structural characterization, and how should data interpretation be approached?
Answer:
- NMR : ¹H and ¹³C NMR can confirm substituent positions and stereochemistry. For example, the dihydropyridazinone proton (δ ~5.0–5.5 ppm) and oxadiazole methylene (δ ~4.5–5.0 ppm) should show distinct splitting patterns .
- FT-IR : Key stretches include C=O (~1680 cm⁻¹ for dihydropyridazinone) and C=N (~1600 cm⁻¹ for oxadiazole) .
- Mass Spectrometry : High-resolution ESI-MS can verify molecular ion peaks and fragmentation pathways.
Q. How should preliminary biological activity screening be designed to assess potential pharmacological relevance?
Answer:
- In vitro assays : Use enzyme inhibition assays (e.g., COX-2, PDE4) with IC₅₀ determination. Employ positive controls (e.g., celecoxib) and triplicate measurements to minimize variability .
- Cell-based studies : Test cytotoxicity (MTT assay) on cancer cell lines (e.g., MCF-7) and normal cells (e.g., HEK-293) to evaluate selectivity .
- Statistical rigor : Apply ANOVA for dose-response comparisons and report p-values with confidence intervals .
Advanced Research Questions
Q. How can density functional theory (DFT) studies elucidate electronic properties and reactivity patterns?
Answer:
- Molecular geometry : Optimize the structure using B3LYP/6-311G(d,p) basis sets to calculate bond lengths, angles, and dihedral angles. Compare with X-ray crystallography data (if available) .
- Frontier orbitals : Analyze HOMO-LUMO gaps to predict sites for electrophilic/nucleophilic attacks. A smaller gap (~3–4 eV) suggests higher reactivity .
- Electrostatic potential maps : Identify regions of high electron density (e.g., oxadiazole ring) for hydrogen bonding or π-π stacking interactions .
Q. What experimental strategies resolve contradictions in reported biological activity data across studies?
Answer:
- Meta-analysis : Systematically compare assay conditions (e.g., buffer pH, incubation time) from conflicting studies. For example, discrepancies in IC₅₀ values may arise from differences in protein concentrations .
- Orthogonal assays : Validate results using alternative methods (e.g., surface plasmon resonance alongside enzyme assays) .
- Cohort standardization : Use harmonized protocols (e.g., OECD guidelines) for in vivo toxicity studies to reduce variability .
Q. How can environmental fate and ecotoxicological impacts be assessed for this compound?
Answer:
- Degradation studies : Perform hydrolysis/photolysis experiments under simulated environmental conditions (pH 5–9, UV light). Monitor degradation products via LC-MS .
- Bioaccumulation : Use logP calculations (e.g., XLogP3) and aquatic models (e.g., Daphnia magna) to assess trophic transfer potential .
- Ecotoxicology : Test acute/chronic toxicity on algae (e.g., Chlorella vulgaris) and soil organisms (e.g., Eisenia fetida) using OECD Test Guidelines 201/222 .
Q. What advanced analytical methods enable quantification in complex biological matrices?
Answer:
- LC-MS/MS : Develop a MRM (multiple reaction monitoring) method with deuterated internal standards to account for matrix effects .
- Sample preparation : Use solid-phase extraction (C18 cartridges) with recovery rates >85%. Validate selectivity, linearity (R² >0.99), and LOQ (≤10 ng/mL) per ICH guidelines .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
